molecular formula C13H13O4P B13419319 Diphenyl (hydroxymethyl)phosphonate CAS No. 52364-31-5

Diphenyl (hydroxymethyl)phosphonate

Cat. No.: B13419319
CAS No.: 52364-31-5
M. Wt: 264.21 g/mol
InChI Key: BGXICRHOOKQPMF-UHFFFAOYSA-N
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Description

Diphenyl (hydroxymethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a hydroxymethyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl (hydroxymethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Reaction of Diphenylphosphine Oxide with Formaldehyde:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Diphenyl (hydroxymethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a phosphonic acid derivative.

    Reduction: The phosphonate group can be reduced to form phosphine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed

    Oxidation: Phosphonic acid derivatives

    Reduction: Phosphine derivatives

    Substitution: Halogenated or alkylated phosphonate derivatives

Scientific Research Applications

Diphenyl (hydroxymethyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential as a drug candidate or prodrug in the treatment of various diseases.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which diphenyl (hydroxymethyl)phosphonate exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved can vary widely, depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Lacks the hydroxymethyl group but shares the diphenylphosphine core.

    Dimethyl methylphosphonate: Contains methyl groups instead of phenyl groups and a methylphosphonate core.

    Bisphosphonates: Contain two phosphonate groups and are used in the treatment of osteoporosis.

Uniqueness

Diphenyl (hydroxymethyl)phosphonate is unique due to the presence of both phenyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

52364-31-5

Molecular Formula

C13H13O4P

Molecular Weight

264.21 g/mol

IUPAC Name

diphenoxyphosphorylmethanol

InChI

InChI=1S/C13H13O4P/c14-11-18(15,16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

BGXICRHOOKQPMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(CO)OC2=CC=CC=C2

Origin of Product

United States

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